
Ono-AG-367
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ONO-AG-367 is a biologically active compound known for its dual agonist activity on prostanoid EP3 and FP receptors. It is a carboxylic acid derivative of ONO-9054, a prodrug used in the treatment of glaucoma and ocular hypertension . This compound has shown significant potential in reducing intraocular pressure, making it a promising candidate for therapeutic applications in ophthalmology .
Preparation Methods
The synthesis of ONO-AG-367 involves the hydrolysis of its prodrug, ONO-9054. ONO-9054 is an isopropyl ester derivative that, upon ocular instillation, is rapidly converted into this compound by esterases present in the cornea . The industrial production methods for this compound are not extensively documented, but the conversion from ONO-9054 is a critical step in its preparation .
Chemical Reactions Analysis
ONO-AG-367 undergoes various chemical reactions, primarily involving its interaction with prostanoid receptors. It exhibits high affinity and potent agonist activity for both EP3 and FP receptors . The compound’s reactions are characterized by its ability to lower intraocular pressure through these receptor interactions . Common reagents and conditions used in these reactions include the presence of esterases for the conversion of ONO-9054 to this compound . The major products formed from these reactions are the active forms of the compound that exert therapeutic effects .
Scientific Research Applications
ONO-AG-367 has been extensively studied for its applications in the treatment of glaucoma and ocular hypertension. Its ability to significantly reduce intraocular pressure has made it a valuable compound in ophthalmology .
Mechanism of Action
ONO-AG-367 exerts its effects by acting as an agonist on prostanoid EP3 and FP receptors . Upon binding to these receptors, it triggers a cascade of molecular events that lead to the reduction of intraocular pressure . The compound’s mechanism of action involves the modulation of aqueous humor dynamics, which is crucial for maintaining normal intraocular pressure levels . The molecular targets and pathways involved include the activation of EP3 and FP receptors, leading to increased outflow of aqueous humor and decreased production .
Comparison with Similar Compounds
ONO-AG-367 is unique in its dual agonist activity on both EP3 and FP receptors, which distinguishes it from other compounds used in the treatment of glaucoma and ocular hypertension . Similar compounds include latanoprost acid, bimatoprost acid, and travoprost acid, which primarily target FP receptors . this compound’s additional activity on EP3 receptors provides a more potent and comprehensive therapeutic effect .
Properties
CAS No. |
1262873-48-2 |
|---|---|
Molecular Formula |
C23H30F2O6 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-[(3S,5aR,6R,7R,8aS)-6-[(E,3R)-4-(2,5-difluorophenoxy)-3-hydroxybut-1-enyl]-7-hydroxy-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b]oxepin-3-yl]butanoic acid |
InChI |
InChI=1S/C23H30F2O6/c24-15-5-9-19(25)22(10-15)31-13-16(26)6-8-17-18-7-4-14(2-1-3-23(28)29)12-30-21(18)11-20(17)27/h5-6,8-10,14,16-18,20-21,26-27H,1-4,7,11-13H2,(H,28,29)/b8-6+/t14-,16+,17+,18+,20+,21-/m0/s1 |
InChI Key |
PRIYCPZIGUYJAL-PRDSGWKNSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](COC3=C(C=CC(=C3)F)F)O)O)OC[C@H]1CCCC(=O)O |
Canonical SMILES |
C1CC2C(CC(C2C=CC(COC3=C(C=CC(=C3)F)F)O)O)OCC1CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


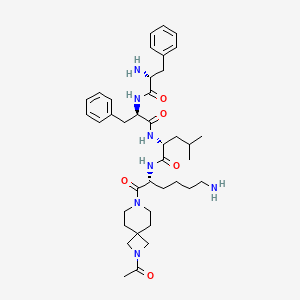
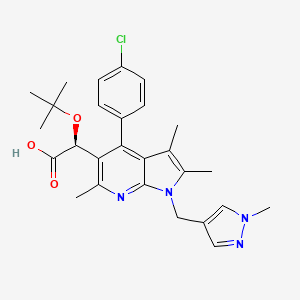

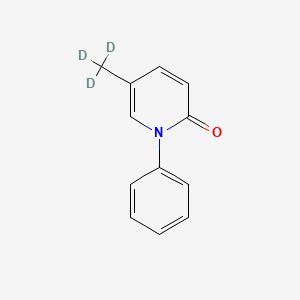

![5-chloro-2-N-[5-methyl-4-[1-(oxan-4-yl)-3,6-dihydro-2H-pyridin-4-yl]-2-propan-2-yloxyphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B10860358.png)
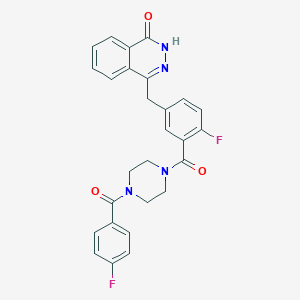
![3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860389.png)
![6-[(2R)-2-hydroxy-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B10860393.png)
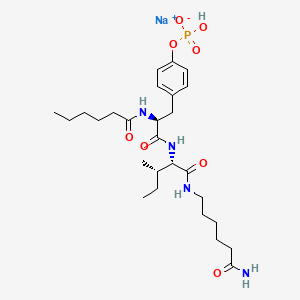
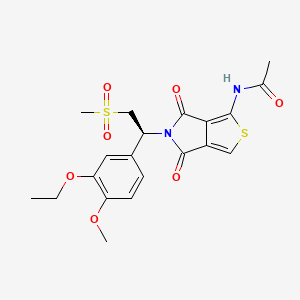
![3-[(2S,5S,8S,11S,14S,17S,20S,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid](/img/structure/B10860406.png)

![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B10860425.png)
